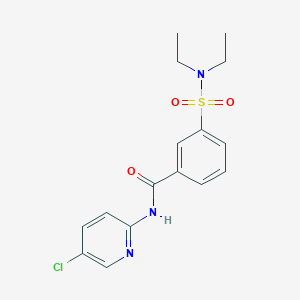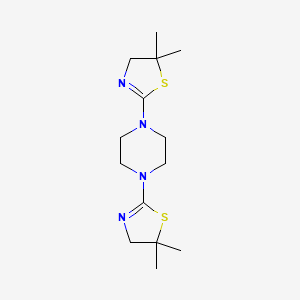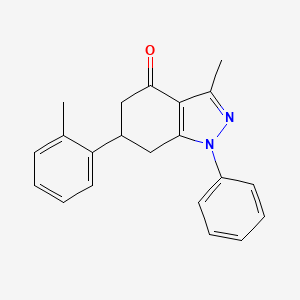![molecular formula C20H22O4 B5510925 7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL CYCLOHEXANECARBOXYLATE](/img/structure/B5510925.png)
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL CYCLOHEXANECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL CYCLOHEXANECARBOXYLATE is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a cyclopenta[c]chromen core with a cyclohexanecarboxylate group, making it an interesting subject for scientific research.
科学的研究の応用
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL CYCLOHEXANECARBOXYLATE typically involves the condensation of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexanecarboxylate group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
作用機序
The mechanism of action of 7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL CYCLOHEXANECARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
7-Methylcoumarin: A simpler coumarin derivative with similar biological activities.
4-Methylumbelliferone: Known for its use in biochemical assays and as a precursor in organic synthesis.
Warfarin: A well-known anticoagulant with a coumarin core structure.
Uniqueness
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL CYCLOHEXANECARBOXYLATE stands out due to its unique combination of a cyclopenta[c]chromen core and a cyclohexanecarboxylate group.
特性
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12-10-16(23-19(21)13-6-3-2-4-7-13)18-14-8-5-9-15(14)20(22)24-17(18)11-12/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFXSHHZVBFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![3-(2,5-dimethylpyrrol-1-yl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5510885.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B5510908.png)
![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)
![METHYL 4-[(E)-({2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE](/img/structure/B5510929.png)
![5-NITRO-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5510931.png)
![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)
